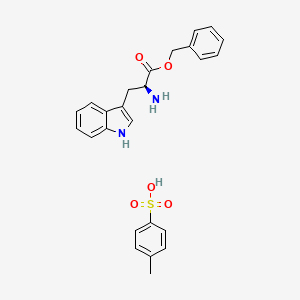

H-Trp-Obzl.TosOH

Description

Contextualization of H-Trp-Obzl.TosOH as a Protected Amino Acid Derivative

This compound is a derivative of the amino acid L-tryptophan where the carboxylic acid group is protected as a benzyl (B1604629) ester (Obzl) and the amino group is protonated and stabilized as a salt with p-toluenesulfonic acid (TosOH). researchgate.netchemicalbook.com This dual modification is essential in peptide synthesis to prevent the reactive carboxyl and amino groups from engaging in unwanted side reactions. bachem.compeptide.com The protection of the carboxylic acid as a benzyl ester allows for its temporary masking during peptide bond formation. bachem.comunimi.it Subsequently, this protecting group can be removed under specific conditions, often through catalytic hydrogenation, to reveal the free carboxylic acid at the desired stage of the synthesis. bachem.com

The formation of a tosylate salt with p-toluenesulfonic acid serves a dual purpose. It not only protects the α-amino group through protonation but also enhances the compound's stability and crystallinity. bachem.comunimi.it Amino acid esters are often oils or are unstable in their free base form; converting them into salts with strong acids like p-toluenesulfonic acid or hydrochloric acid renders them more stable for storage and easier to handle as crystalline solids. bachem.com

Significance of Tryptophan Benzyl Ester Tosylate Salts in Peptide Chemistry and Asymmetric Synthesis

The enantiomers of amino acid benzyl esters, including this compound, are highly valuable intermediates in synthetic chemistry. researchgate.netunimi.itnih.gov In peptide synthesis, they serve as C-terminally protected amino acid derivatives that can be readily deprotected after the formation of a peptide bond. unimi.it The ability to selectively remove the benzyl group without affecting other protecting groups is a key feature of orthogonal protection strategies, which are fundamental to the successful synthesis of complex peptides. peptide.com

Beyond peptide synthesis, these chiral building blocks are employed in the construction of other complex, non-peptidic chiral molecules. unimi.it The availability of both L- and D-enantiomers of amino acid benzyl esters from the "chiral pool" makes them versatile starting materials for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. unimi.itrenyi.hu The synthesis of this compound itself is often achieved through a Fischer-Speier esterification, where tryptophan is treated with benzyl alcohol and p-toluenesulfonic acid. researchgate.netnih.gov This method, while effective, requires careful selection of solvents to prevent racemization and ensure the enantiomeric purity of the final product. unimi.itnih.gov For instance, the use of hazardous solvents like benzene (B151609) has been replaced with greener alternatives like cyclohexane (B81311) or methyltetrahydrofuran (Me-THF) to maintain high enantiomeric excess. unimi.itnih.govresearchgate.net

Historical Development of Protecting Group Strategies Relevant to this compound

The field of peptide synthesis has been shaped by the development of various protecting group strategies. The concept of protecting reactive functional groups to control the outcome of a chemical reaction dates back to the early 20th century. publish.csiro.au The introduction of the benzyloxycarbonyl (Z or Cbz) group by Bergmann and Zervas in 1932 is considered a landmark achievement that ushered in the era of modern peptide synthesis. bachem.compublish.csiro.au

Over the decades, a variety of protecting groups have been developed to offer a range of stabilities and cleavage conditions, allowing for more complex synthetic routes. wikipedia.org For the α-amino group, the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, have become the cornerstones of two major orthogonal strategies in solid-phase peptide synthesis (SPPS). peptide.comwikipedia.org

For the protection of carboxylic acid groups, benzyl esters have been a long-standing choice, particularly in solution-phase synthesis, due to their stability and the mild conditions required for their removal (catalytic hydrogenation). bachem.com The use of p-toluenesulfonic acid to form stable, crystalline salts of amino acid esters has also been a common practice for many years. unimi.itunimi.it

In the context of tryptophan, the indole (B1671886) side chain also requires protection in certain synthetic strategies to prevent side reactions. peptide.comthieme-connect.de Groups like the formyl (For) or Boc group have been employed for this purpose. peptide.comthieme-connect.de The evolution of these protecting group strategies has been driven by the need for greater efficiency, selectivity, and the ability to synthesize increasingly complex and sensitive peptide sequences. publish.csiro.auwiley-vch.de

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | L-Tryptophan benzyl ester p-toluenesulfonate salt |

| Z-group / Cbz-group | Benzyloxycarbonyl group |

| Boc | tert-Butyloxycarbonyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Obzl | Benzyl ester |

| TosOH | p-Toluenesulfonic acid |

| HCl | Hydrochloric acid |

| For | Formyl |

| Me-THF | Methyltetrahydrofuran |

| H-Gly-OBzl·TosOH | Glycine (B1666218) benzyl ester p-toluenesulfonate |

| H-Tyr-OBzl·TosOH | Tyrosine benzyl ester p-toluenesulfonate |

| H-Ala-OtBu·HCl | Alanine tert-butyl ester hydrochloride |

| H-Val-OMe·HCl | Valine methyl ester hydrochloride |

| H-Glu(OBzl)-OBzl·p-tosylate | Glutamic acid dibenzyl ester p-toluenesulfonate |

Properties

Molecular Formula |

C25H26N2O5S |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C18H18N2O2.C7H8O3S/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11,16,20H,10,12,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |

InChI Key |

YQSJOXHVUQTJCB-NTISSMGPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N |

sequence |

W |

Origin of Product |

United States |

Advanced Synthetic Methodologies for H Trp Obzl.tosoh and Its Analogues

Classical and Modern Approaches to Benzyl (B1604629) Ester and Tosylate Salt Formation of Amino Acids

The formation of amino acid benzyl esters, followed by their conversion to tosylate salts, is a foundational technique in peptide synthesis. researchgate.net The benzyl ester serves as a carboxyl protecting group that can be removed under relatively mild conditions, such as acidolysis or catalytic hydrogenation. publish.csiro.au The tosylate salt form enhances the stability and crystallinity of the amino acid ester, facilitating its handling and purification.

Classical methods for the synthesis of amino acid benzyl esters often rely on the Fischer-Speier esterification. This reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), and removing the water formed during the reaction via azeotropic distillation. researchgate.netnih.gov Historically, hazardous solvents like benzene (B151609) or carbon tetrachloride were used for this purpose. researchgate.netnih.gov

Modern approaches have focused on replacing these hazardous solvents with greener alternatives. researchgate.net Additionally, methods that avoid the high temperatures associated with azeotropic distillation have been developed to minimize racemization, particularly for sensitive amino acids. researchgate.netnih.gov For instance, the use of benzyldimethylanilinium salts of N-protected amino acids allows for conversion to the corresponding benzyl esters under milder conditions by refluxing in an inert solvent. publish.csiro.au Other modern techniques include the use of microwave irradiation to accelerate the reaction and the application of solid acid catalysts like zeolites. acs.orgwiley-vch.de

Optimization of Reaction Conditions for H-Trp-Obzl.TosOH Synthesis

The synthesis of this compound via Fischer-Speier esterification presents specific challenges due to the acid-sensitive indole (B1671886) side chain of tryptophan. publish.csiro.au Optimization of reaction conditions is crucial to achieve high yields and prevent side reactions. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time. scielo.br

For instance, studies have shown that while toluene (B28343) can be used as a solvent, it may lead to racemization due to its high boiling point. researchgate.net The selection of an appropriate solvent is critical; it must form an azeotrope with water but not require excessively high temperatures that could degrade the tryptophan molecule or cause loss of stereochemical integrity. researchgate.netnih.gov The amount of p-toluenesulfonic acid used as a catalyst also needs to be carefully controlled to ensure efficient esterification without promoting side reactions on the indole ring. The reaction time is another important factor; prolonged reaction times can lead to the formation of undesired byproducts. scielo.br

A general procedure involves refluxing a mixture of L-tryptophan, benzyl alcohol, and p-toluenesulfonic acid in a suitable solvent with azeotropic removal of water. After completion of the reaction, the product is typically precipitated as the tosylate salt by cooling the reaction mixture and adding a less polar solvent like diethyl ether. researchgate.netresearchgate.net

Green Chemistry Principles and Sustainable Routes in the Synthesis of this compound

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. epa.gov In the context of this compound synthesis, this has led to the exploration of greener solvents, catalysts, and reaction conditions.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. researchgate.net Research has focused on replacing solvents like benzene and chloroform (B151607) with less toxic alternatives. researchgate.netnih.gov For the Fischer-Speier esterification of tryptophan, green ethers such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (Me-THF) have been investigated. researchgate.netnih.gov Me-THF, in particular, has been shown to be an effective solvent, allowing for the synthesis of enantiomerically pure this compound in good yield. researchgate.netnih.gov

The use of reusable catalysts is another key principle of green chemistry. Zeolites, which are solid acid catalysts, have been employed for the esterification of amino acids, offering the advantage of easy separation from the reaction mixture and the potential for recycling. acs.org Furthermore, electrochemical methods are being explored as a sustainable approach for amino acid synthesis, utilizing electricity as a green energy source and operating under ambient conditions. rsc.org These approaches aim to reduce waste, improve energy efficiency, and utilize renewable resources. epa.govrsc.org

Stereoselective Synthesis and Chiral Purity Control of this compound

Maintaining the stereochemical integrity of the chiral center in tryptophan during the synthesis of this compound is of utmost importance, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. Racemization can occur during the esterification process, particularly under harsh reaction conditions such as high temperatures and strong acidic or basic environments. researchgate.net

Several strategies are employed to achieve stereoselective synthesis and control chiral purity. The Fischer-Speier esterification, when conducted under carefully optimized conditions with milder solvents and controlled temperatures, can yield enantiomerically pure products. researchgate.netnih.gov For instance, the use of Me-THF as a solvent has been demonstrated to prevent racemization during the synthesis of this compound. researchgate.netnih.gov

Alternative synthetic routes that proceed under milder conditions have also been developed to minimize the risk of racemization. These include methods that utilize N-protected tryptophan derivatives, which can then be deprotected after esterification. publish.csiro.au

The chiral purity of the final product is typically assessed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. researchgate.netnih.gov These methods allow for the accurate quantification of the enantiomeric excess (ee) and ensure that the synthesized this compound meets the stringent purity requirements for peptide synthesis.

Recent advancements in asymmetric synthesis have also provided novel methods for preparing chiral amino acid derivatives. For example, copper-catalyzed asymmetric C(sp3)–H benzylation of glycine (B1666218) derivatives offers a route to unnatural aromatic amino acids with high enantioselectivity. acs.org Additionally, stereoselective ring-opening reactions of aziridines have been developed for the enantioselective synthesis of β-substituted tryptophan derivatives. nih.gov While not directly applied to this compound, these advanced methods highlight the ongoing efforts to develop highly stereoselective synthetic routes for complex amino acid derivatives.

Protecting Group Chemistry Strategies for Tryptophan Derivatives

The synthesis of peptides and complex tryptophan-containing molecules often requires the use of protecting groups to prevent unwanted side reactions at the various functional groups of the amino acid. sigmaaldrich.com For tryptophan, the key functional groups that may require protection are the α-amino group, the carboxylic acid group, and the indole side chain. This compound itself is a protected form of tryptophan, with the carboxylic acid protected as a benzyl ester and the amino group protonated as a tosylate salt.

The indole ring of tryptophan is susceptible to oxidation and alkylation under acidic conditions, which are often employed during peptide synthesis for the removal of other protecting groups. peptide.com Therefore, in many synthetic strategies, the indole nitrogen is protected. A common protecting group for the indole side chain is the tert-butyloxycarbonyl (Boc) group. sigmaaldrich.com The use of Fmoc-Trp(Boc)-OH is strongly recommended to avoid modification of the tryptophan side chain during peptide synthesis. sigmaaldrich.com

Orthogonality of Protecting Groups in Multi-Step Synthesis Employing this compound

In multi-step peptide synthesis, the concept of orthogonal protecting groups is crucial. Orthogonal protecting groups are groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. google.com This strategy is essential for the synthesis of complex peptides, such as cyclic or branched peptides, and for site-specific modifications.

When this compound is used as a starting material, the benzyl ester protecting the carboxyl group is typically removed by hydrogenolysis or strong acids like HBr in acetic acid. The α-amino group is deprotected from its tosylate salt form, usually by neutralization. If the peptide synthesis is carried out using the Fmoc strategy, the α-amino group of the growing peptide chain is protected with the base-labile Fmoc group. sigmaaldrich.com

If the tryptophan side chain is also protected, for example with a Boc group, this creates a system of orthogonal protecting groups. The Fmoc group can be removed with a base (e.g., piperidine), the Boc group with a moderate acid (e.g., trifluoroacetic acid, TFA), and the benzyl ester with hydrogenolysis or strong acid. sigmaaldrich.comgoogle.com This orthogonality allows for the precise and controlled construction of the peptide chain.

The following table illustrates the orthogonality of common protecting groups used in conjunction with tryptophan derivatives:

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Stable to mild acid and hydrogenolysis |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Stable to base and hydrogenolysis |

| Benzyl | Bzl | Hydrogenolysis (Pd/C, H₂), HBr/AcOH | Stable to mild acid and base |

| Tosyl | Tos | Strong acid (HF), reductive cleavage | Stable to mild acid and base |

Cleavage Conditions and Selectivity in this compound Derivatization

The cleavage of protecting groups from tryptophan-containing peptides requires careful consideration to avoid side reactions, particularly the alkylation of the sensitive indole ring. sigmaaldrich.com The choice of cleavage conditions and the use of scavengers are critical for achieving high yields of the desired peptide.

The benzyl ester of this compound can be cleaved by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by acidolysis. publish.csiro.aupublish.csiro.au Hydrogenation is a mild method but may not be compatible with other functional groups in the peptide, such as sulfur-containing amino acids. Acidolytic cleavage, often using a "cleavage cocktail" containing a strong acid like TFA, is more common in solid-phase peptide synthesis. thermofisher.com

During TFA cleavage, reactive carbocations are generated from the cleavage of other protecting groups (like Boc) and from the resin linker. rsc.org These carbocations can alkylate the tryptophan indole ring. To prevent this, scavengers are added to the cleavage mixture. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.comthermofisher.com Phenol can also be used to protect tyrosine and tryptophan residues. sigmaaldrich.com

If the indole nitrogen is protected with a Boc group (Trp(Boc)), this significantly suppresses side reactions during cleavage. sigmaaldrich.com The combination of Arg(Pbf) and Trp(Boc) has been shown to result in very low levels of tryptophan alkylation during TFA treatment, even in the absence of scavengers. researchgate.net

The following table summarizes common cleavage cocktails and their components for deprotecting tryptophan-containing peptides:

| Cleavage Cocktail Components | Purpose |

| Trifluoroacetic Acid (TFA) | Strong acid for cleaving acid-labile protecting groups and the peptide from the resin. |

| Water | Scavenger for t-butyl cations. |

| Triisopropylsilane (TIS) | Scavenger for trityl and other carbocations. |

| 1,2-Ethanedithiol (EDT) | Scavenger, particularly effective for protecting against sulfonation from Arg(Pmc/Pbf) groups. |

| Phenol | Scavenger that offers some protection to Tyr and Trp residues. sigmaaldrich.com |

Purification and Isolation Techniques for this compound and its Synthetic Intermediates

The purification and isolation of L-Tryptophan benzyl ester p-toluenesulfonate (this compound) and its precursors are critical steps to ensure the final product's high purity, chemical integrity, and enantiomeric specificity. The methodologies employed are tailored to the physicochemical properties of the target compound and potential impurities. Key techniques include crystallization, precipitation, and various forms of chromatography.

A prevalent method for isolating this compound is through direct crystallization or precipitation following its synthesis, commonly via the Fischer-Speier esterification. researchgate.netresearchgate.net This process involves treating the amino acid with benzyl alcohol and p-toluenesulfonic acid (p-TsOH), often in a solvent that allows for the azeotropic removal of water. researchgate.net Upon completion of the reaction, the tosylate salt is typically precipitated by introducing an anti-solvent. Historically, hazardous solvents like benzene and diethyl ether were used. researchgate.net Modern, safer protocols favor greener solvent systems. For instance, research has demonstrated the effective use of cyclohexane (B81311) for the azeotropic distillation, followed by the addition of ethyl acetate (B1210297) to precipitate the amino acid benzyl ester tosylate salt. researchgate.netunimi.it

For "problematic" amino acids such as tryptophan, which may exhibit poor solubility or yield in cyclohexane, alternative solvents have been successfully implemented. researchgate.netnih.gov The polar "green" ether, 2-methyltetrahydrofuran (Me-THF), has been shown to be an effective medium, yielding enantiomerically pure this compound. researchgate.netnih.gov In some procedures, the crude product is isolated and then recrystallized from a suitable solvent, such as a mixture of ethanol (B145695) and ether, to achieve higher purity. mdpi.com Another approach involves cooling the reaction mixture and adding a solvent like isopropanol (B130326) to induce precipitation, which avoids concentrating the high-boiling benzyl alcohol. acs.org

| Compound/Class | Reaction/Azeotroping Solvent | Precipitation/Crystallization Solvent | Notes | Reference |

| General Amino Acid Benzyl Ester Tosylates | Benzene / Carbon Tetrachloride | Diethyl Ether | Historical method, uses hazardous solvents. | researchgate.net |

| General Amino Acid Benzyl Ester Tosylates | Cyclohexane | Ethyl Acetate | "Green" alternative to hazardous solvents. | researchgate.netunimi.it |

| L-Tryptophan Benzyl Ester Tosylate | 2-Methyltetrahydrofuran (Me-THF) | Not specified (precipitates from reaction) | Effective for "problematic" amino acids like Trp. | researchgate.netnih.gov |

| L-Aspartic Acid Dibenzyl Ester Tosylate | Cyclohexane | Isopropyl Alcohol | Added post-reaction to precipitate the product. | acs.org |

| General Amino Acid Benzyl Ester Tosylates | Toluene | Preparative TLC (10% Acetic Acid/Toluene) | Used for purification of a dipeptide intermediate. | mit.edu |

Chromatographic techniques are indispensable for the purification of this compound intermediates, particularly for removing closely related impurities or for achieving very high purity.

Column Chromatography is frequently employed for purifying synthetic intermediates, such as N-protected tryptophan derivatives. Silica gel is the most common stationary phase. Elution is typically performed with a non-polar/polar solvent gradient, such as hexane/ethyl acetate or dichloromethane/acetone/hexane systems. researchgate.netorgsyn.org For example, N-Boc-7-boro-L-tryptophan methyl ester, an intermediate, is purified using flash column chromatography with an eluent of 5% acetone, 15% dichloromethane, and 80% hexanes. orgsyn.org

Ion-Exchange Chromatography is a powerful technique for purifying amino acids and their derivatives from mixtures containing other charged species. While not typically the primary method for the final tosylate salt, it can be used to purify the free amino acid ester from its salt form or to remove ionic impurities. For instance, an anion-exchange resin like Amberlite IR-4B can be used to remove chloride ions from an amino acid ester hydrochloride salt. wiley-vch.de

High-Performance Liquid Chromatography (HPLC) , especially in its preparative format, is used for obtaining highly pure products. More commonly, analytical HPLC is a crucial tool for assessing the purity and, critically, the enantiomeric excess of the product. Chiral HPLC methods are developed to resolve the enantiomers of the benzyl esters, ensuring that no racemization has occurred during synthesis and purification. unimi.itnih.govresearchgate.net

The purity of synthetic intermediates is paramount for the successful synthesis of this compound. N-protected derivatives, such as N-Boc-L-tryptophan or N-Z-L-tryptophan methyl esters, are often purified through a sequence of aqueous workup (washing with acidic, basic, and brine solutions), drying, and concentration, followed by recrystallization or column chromatography. google.comcdnsciencepub.com In one instance, a crude N-trityl amino acid was purified by dissolving the residue in ether and precipitating it as a diethylammonium (B1227033) salt, which effectively separates it from by-products. uoa.gr

Applications of H Trp Obzl.tosoh in Complex Molecule Construction

Role of H-Trp-Obzl.TosOH in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on a solid support. peptide2.com this compound, while primarily a C-terminally protected amino acid, finds its utility in SPPS, particularly in fragment condensation strategies. In this approach, protected peptide fragments are synthesized in solution and then coupled together on the solid phase.

The benzyl (B1604629) ester of this compound provides stable protection for the carboxylic acid group during the synthesis of a peptide fragment in solution. This protection is orthogonal to many Nα-protecting groups, such as the widely used Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile. thieme-connect.de This orthogonality is critical, as it allows for the selective removal of the Nα-protecting group for chain elongation without affecting the C-terminal benzyl ester.

Once the desired peptide fragment with a C-terminal tryptophan benzyl ester is synthesized, it can be cleaved from its temporary support (if any was used in solution) and then coupled to a resin-bound peptide chain in a convergent SPPS approach. This method can be advantageous for the synthesis of long or difficult peptide sequences by minimizing the number of cycles on the solid support and facilitating the purification of intermediates. pharm.or.jp The tosylate salt form of this compound ensures that the free amine is readily available for coupling reactions after neutralization.

| Feature | Role in SPPS |

| C-Terminal Protection | The benzyl ester provides robust protection of the carboxylic acid. |

| Orthogonality | Compatible with standard Nα-protecting groups like Fmoc. thieme-connect.de |

| Fragment Condensation | Enables the synthesis of peptide fragments in solution for later coupling on a solid support. pharm.or.jp |

| Amine Availability | The tosylate salt allows for easy in situ neutralization to liberate the reactive amine. |

Integration of this compound in Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis remains a vital technique, especially for large-scale production and the synthesis of complex, modified peptides. ekb.eg this compound is a key building block in this methodology. The benzyl ester group is a widely employed protecting group for the C-terminus of amino acids in solution-phase synthesis due to its stability under various coupling conditions and its convenient removal by catalytic hydrogenation. ekb.egwiley-vch.de

The synthesis typically begins with the neutralization of this compound to liberate the free amino group. This is then coupled with an Nα-protected amino acid to form a dipeptide. The process can be repeated by selectively deprotecting the N-terminus and coupling with the next amino acid in the sequence. The benzyl ester of the C-terminal tryptophan remains intact throughout these steps.

One of the significant advantages of using the benzyl ester is that its cleavage via hydrogenolysis is generally clean and quantitative, yielding the free carboxylic acid without affecting most other protecting groups, with the exception of other benzyl-type protecting groups and certain sulfur-containing residues. organic-chemistry.org This selective deprotection is crucial for the final step of the synthesis or for the preparation of a protected peptide fragment for subsequent coupling. The tosylate salt form provides a stable, crystalline solid that is easy to handle and store. wiley-vch.de

| Synthetic Step | Utility of this compound |

| Initiation | Serves as the C-terminal amino acid with a protected carboxyl group. |

| Elongation | The benzyl ester is stable to the conditions required for Nα-deprotection and coupling. wiley-vch.de |

| Final Deprotection | The benzyl group can be selectively removed by catalytic hydrogenation to yield the final peptide acid. organic-chemistry.org |

| Fragment Synthesis | Allows for the synthesis of C-terminal tryptophan-containing peptide fragments. |

Utilization of this compound as a Chiral Building Block in Asymmetric Synthesis

Beyond peptide chemistry, the inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. bldpharm.com The defined stereochemistry at the α-carbon allows for its incorporation into more complex molecules where stereocontrol is essential for biological activity or other desired properties.

For example, tryptophan derivatives can be used to synthesize chiral auxiliaries or as starting materials for the total synthesis of indole (B1671886) alkaloids. The benzyl ester provides a convenient handle that can be removed under mild, non-racemizing conditions, thus preserving the stereochemical integrity of the α-center.

Derivatization and Functionalization Reactions Involving this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Modifying the Indole Nitrogen of Tryptophan in this compound Derivatives

The indole nitrogen of the tryptophan side chain can be a site for various chemical modifications. While the indole NH is generally unreactive, it can be functionalized under specific conditions. For instance, it can be protected with groups like Boc (tert-butyloxycarbonyl) or formyl to prevent side reactions during subsequent synthetic steps, particularly those involving strong electrophiles. thieme-connect.de

Furthermore, the indole nitrogen can be alkylated or arylated to introduce new functionalities. These modifications can be crucial for modulating the biological activity of a peptide or for creating novel molecular probes. A study has shown a method for the selective modification of tryptophan residues based on the reaction of malondialdehyde with the indole nitrogen under acidic conditions. nih.gov This leads to a derivatized indole that can be further functionalized. nih.gov

Transformations at the Carboxyl Benzyl Ester Moiety of this compound

The benzyl ester of this compound is not only a protecting group but also a functional group that can undergo various transformations. While the most common reaction is its deprotection to the carboxylic acid via hydrogenolysis, it can also be converted into other functional groups. organic-chemistry.org

For instance, under specific conditions, benzyl esters can be transformed directly into other esters (transesterification), amides, or even acid chlorides. organic-chemistry.orgrsc.org A facile one-pot transformation of benzyl esters into various derivatives using ferric(III) chloride as a catalyst has been reported. rsc.org This allows for the direct conversion of the benzyl ester into an activated species that can react with alcohols, amines, or carboxylic acids to form new esters, amides, or anhydrides, respectively. rsc.org This versatility expands the synthetic utility of this compound beyond its traditional role in peptide synthesis.

| Moiety | Potential Transformations |

| Indole Nitrogen | Protection (e.g., Boc, Formyl), Alkylation, Arylation, Reaction with aldehydes. thieme-connect.denih.gov |

| Carboxyl Benzyl Ester | Deprotection (Hydrogenolysis), Transesterification, Amidation, Conversion to acid chloride. organic-chemistry.orgrsc.org |

Catalytic Applications and Ligand Development Based on this compound Scaffolds

The chiral nature and functional group handles of this compound make it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. By modifying the amino group, the carboxyl group, and the indole side chain, a diverse library of ligands can be synthesized.

For example, the amine can be derivatized to form Schiff bases, phosphines, or other coordinating groups. The indole ring can be functionalized to introduce steric bulk or additional coordinating atoms. These ligands can then be complexed with various transition metals to create catalysts for a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, or aldol (B89426) reactions. The inherent chirality of the tryptophan backbone can effectively transfer stereochemical information to the catalytic center, leading to high enantioselectivity in the desired product. While specific examples of catalysts derived directly from this compound are not extensively documented in the provided search results, the principles of using chiral amino acids for ligand development are well-established.

Advanced Analytical and Spectroscopic Research on H Trp Obzl.tosoh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis of H-Trp-Obzl.TosOH and its Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed analysis of this compound. It provides critical information on the compound's three-dimensional structure, conformational dynamics, and purity. mpg.demdpi.com

Conformational Analysis:

NMR spectroscopy allows for the elucidation of the spatial arrangement of atoms within the this compound molecule. mpg.de By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), researchers can determine the preferred conformations of the tryptophan side chain, the benzyl (B1604629) ester group, and their relative orientation. This is particularly important as the conformation can influence its reactivity in peptide coupling reactions. For instance, ¹H and ¹³C NMR spectra can reveal the rotational freedom around various single bonds. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign all proton and carbon signals unambiguously, which is a prerequisite for a detailed conformational study. mdpi.com

Purity Analysis:

Quantitative NMR (qNMR) is a powerful method for determining the purity of this compound without the need for an identical reference standard of the analyte. magritek.comox.ac.uk The purity is calculated by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration. magritek.comnih.gov This method offers high precision and accuracy. nih.gov

The general equation for purity determination by qNMR is:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

| Parameter | Description |

| I_analyte | Integral of the analyte signal |

| N_analyte | Number of protons corresponding to the analyte signal |

| MW_analyte | Molecular weight of the analyte |

| m_analyte | Mass of the analyte |

| I_standard | Integral of the standard signal |

| N_standard | Number of protons corresponding to the standard signal |

| MW_standard | Molecular weight of the standard |

| m_standard | Mass of the standard |

| P_standard | Purity of the standard |

This interactive table is based on the principles of quantitative NMR analysis. magritek.comox.ac.uk

For this compound, characteristic proton signals, such as those from the aromatic rings of the tryptophan, benzyl, and tosylate moieties, can be used for quantification. It is crucial to select signals that are well-resolved and free from overlap with impurity signals. magritek.com

Mass Spectrometry (MS) Techniques for Structural Elucidation of this compound Reaction Products

Mass spectrometry (MS) is a fundamental technique for identifying and structurally characterizing the products formed in reactions involving this compound. vdoc.pub It provides precise molecular weight information and fragmentation patterns that help in deducing the chemical structure of newly synthesized peptides.

When this compound is used in peptide synthesis, for example, in the formation of a dipeptide like Pro-Trp-OBzl, MS is used to confirm the successful coupling. asm.org The resulting product is analyzed to detect the molecular ion peak [M+H]⁺ corresponding to the expected mass of the dipeptide. asm.org

Common MS techniques and their applications include:

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar and thermally labile molecules like peptides without causing significant fragmentation. It allows for the accurate determination of the molecular weight of the reaction products.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the molecular ion of a newly formed peptide) is selected and fragmented. The resulting fragment ions provide sequence information and can help to identify the location of modifications or unexpected side products. For instance, the fragmentation of a peptide containing the Trp-OBzl moiety would yield characteristic ions corresponding to the loss of the benzyl group or fragments of the peptide backbone. researchgate.net

Example of MS data interpretation for a hypothetical reaction product:

| Expected Product | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Key Fragment Ions (MS/MS) | Interpretation |

| A-Trp-OBzl | 450.2 | 450.3 | 359.1 ([M-OBzl+H]⁺), 204.1 ([Trp+H]⁺) | Successful synthesis of the target peptide. |

| Unreacted H-Trp-OBzl | 295.1 | 295.2 | - | Presence of starting material. |

| Side Product (e.g., diketopiperazine) | 388.2 | 388.2 | Varies | Formation of an undesired cyclic by-product. asm.org |

This is a hypothetical data table illustrating the application of MS in reaction monitoring.

Chromatographic Methodologies for Enantiomeric Purity and Separation of this compound Isomers

Chromatographic techniques are essential for assessing the enantiomeric purity of this compound and for separating any potential isomers. cat-online.com Since this compound is derived from the L-enantiomer of tryptophan, it is critical to ensure that no racemization (conversion to the D-enantiomer) has occurred during its synthesis or storage, as this would lead to the incorporation of the incorrect stereoisomer into a peptide. wiley-vch.de

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used chromatographic method for this purpose. cat-online.comnih.gov To separate enantiomers, a chiral stationary phase (CSP) or a chiral derivatizing agent is typically employed. mdpi.comnih.gov

Chiral Stationary Phase (CSP) HPLC: This direct method involves using a column packed with a chiral material that interacts differently with the L- and D-enantiomers of this compound, leading to their separation. mdpi.com

Chiral Derivatization HPLC: In this indirect method, the enantiomers of this compound are reacted with a chiral reagent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. nih.gov

The enantiomeric purity is determined by calculating the relative peak areas of the L- and D-enantiomers in the chromatogram. cat-online.com

Typical HPLC Parameters for Enantiomeric Purity Analysis:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Crownpak CR(+)) or Reversed-Phase C18 (with derivatization) mdpi.comnih.gov |

| Mobile Phase | A mixture of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) nih.gov |

| Detection | UV at a wavelength where the tryptophan chromophore absorbs (around 280 nm) |

| Flow Rate | Typically 0.5-1.5 mL/min nih.gov |

| Temperature | Controlled to ensure reproducibility nih.gov |

This interactive table outlines typical conditions for HPLC analysis.

X-ray Crystallography for Definitive Three-Dimensional Structural Characterization of this compound Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a crystalline compound. nih.gov While obtaining suitable crystals of this compound itself might be challenging, forming a complex with another molecule can facilitate crystallization and provide invaluable structural insights.

If a single crystal of a complex containing this compound can be grown, X-ray diffraction analysis can reveal:

Absolute Configuration: Unambiguously confirming the L-configuration of the tryptophan moiety.

Solid-State Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the crystalline state. This provides a static picture that complements the dynamic conformational information obtained from NMR in solution.

Intermolecular Interactions: How the this compound molecules pack in the crystal lattice and the nature of the non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the tryptophan, benzyl, and tosylate groups. These interactions are crucial for understanding the physical properties of the compound.

Theoretical and Computational Investigations of H Trp Obzl.tosoh

Quantum Chemical Studies on the Reactivity and Reaction Mechanisms of H-Trp-Obzl.TosOH

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and reactivity of molecules. colab.wsrsc.org For this compound, DFT calculations can provide a detailed picture of its reactivity and the mechanisms of reactions it participates in, such as peptide bond formation.

Detailed research findings from DFT studies on similar tryptophan derivatives reveal that the reactivity is governed by the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). colab.wspensoft.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. x-mol.net

In the context of this compound, DFT calculations would typically involve geometry optimization of the molecule to find its most stable conformation. Following this, various quantum chemical descriptors can be calculated to predict its reactivity. rsc.org For instance, the analysis of the Molecular Electrostatic Potential (MEP) surface would identify the regions most susceptible to electrophilic and nucleophilic attack. The positively charged amino group and the negatively charged tosylate and carboxylate oxygen atoms are expected to be key sites for interaction.

Key Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons, crucial for nucleophilic reactions. The indole (B1671886) ring of tryptophan is typically a major contributor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons, relevant for electrophilic reactions at the carboxyl group or the aromatic rings. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. x-mol.net |

| Chemical Potential (μ) | Related to the escaping tendency of electrons. | Governs the direction of charge transfer in a reaction. |

| Global Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the molecule's character as an electrophile. |

This table is illustrative and represents the type of data generated from DFT studies on molecules like this compound. The values are dependent on the specific computational method and basis set used.

Quantum chemical calculations can also model reaction pathways, for example, the acylation of the amino group during peptide synthesis. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can determine the most favorable mechanism. diva-portal.org This information is vital for optimizing reaction conditions to maximize yield and minimize side reactions.

Molecular Modeling and Dynamics Simulations of this compound in Peptide Folding and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and intermolecular interactions over time. acs.orgnih.gov For this compound, MD simulations are particularly useful for understanding how this modified amino acid influences the folding and stability of peptides. nih.govresearchgate.net The presence of the bulky benzyl (B1604629) ester and the charged tosylate group can have significant effects on the local and global structure of a peptide chain.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. nih.govf1000research.com Analysis of these trajectories can reveal preferred conformations, hydrogen bonding patterns, and the dynamics of different parts of the molecule. nih.govplos.org

When incorporated into a peptide, the this compound residue can affect folding in several ways. The hydrophobic benzyl group can participate in hydrophobic interactions, potentially forming part of a hydrophobic core that drives folding. biosyn.com The charged tosylate counter-ion can form salt bridges with other charged residues, which can either stabilize or destabilize certain secondary structures like alpha-helices or beta-sheets. nih.gov MD simulations can monitor metrics such as the root-mean-square deviation (RMSD) from a starting structure and the radius of gyration (Rg) to quantify the folding process and the compactness of the peptide. researchgate.net

Illustrative MD Simulation Parameters for a Peptide Containing this compound

| Parameter | Description | Typical Application |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | Examples include AMBER, CHARMM, GROMOS, OPLS. The choice depends on the system being studied. researchgate.net |

| Solvent Model | Representation of the solvent (e.g., water). | Explicit models (e.g., TIP3P, SPC/E) or implicit models can be used. acs.org |

| Simulation Time | The duration of the simulation. | Ranges from nanoseconds to microseconds, depending on the process being studied (e.g., local fluctuations vs. large-scale folding). researchgate.net |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic conditions. | NPT (constant number of particles, pressure, and temperature) is common for simulating systems under realistic conditions. |

This table provides an overview of typical parameters for setting up an MD simulation. The specific choices are critical for obtaining meaningful results.

In Silico Approaches for Predicting Optimal Protecting Group Strategies for Tryptophan Benzyl Esters

The selection of appropriate protecting groups is a cornerstone of successful peptide synthesis. spbu.rugoogleapis.com Computational, or in silico, methods can be used to predict the efficacy and compatibility of different protecting group strategies, saving significant experimental time and resources. For tryptophan benzyl esters, the key considerations are the stability of the benzyl (Obzl) ester group under various reaction conditions and its selective removal without affecting other protecting groups or the peptide backbone. nih.govharvard.edu

Computational approaches can model the stability of the benzyl ester linkage towards acidic or basic conditions commonly used for the deprotection of other groups, such as the Boc or Fmoc groups on the N-terminus. acs.org Quantum chemical calculations can determine the activation energies for the cleavage of the benzyl ester bond under different catalytic conditions, such as hydrogenolysis. harvard.edu This allows for a comparison of the lability of the Obzl group relative to other protecting groups that might be present in the peptide.

Furthermore, these models can predict potential side reactions. For tryptophan, a major concern is the modification of the indole side chain under acidic deprotection conditions. acs.org In silico models can assess the reactivity of the indole ring towards electrophiles that may be generated during deprotection steps, helping to select scavenger molecules that can prevent these unwanted modifications.

Computational Evaluation of Protecting Group Stability

| Protecting Group | Cleavage Condition | Predicted Stability (Relative) | Potential Side Reactions (Predicted) |

| Benzyl (Obzl) Ester | H₂, Pd/C (Hydrogenolysis) | Labile | Generally clean cleavage. |

| Benzyl (Obzl) Ester | Strong Acid (e.g., HF) | Labile | Potential for side-chain alkylation. |

| tert-Butyl (tBu) Ester | Moderate Acid (e.g., TFA) | Labile | Formation of t-butyl cations can lead to side-chain modification of Trp. researchgate.net |

| Fmoc (N-terminus) | Base (e.g., Piperidine) | Labile | Obzl ester is stable under these conditions. |

This table illustrates how computational predictions can be used to compare different protecting groups. The relative stability and potential side reactions are key outputs of such in silico studies.

Computational Analysis of Chiral Recognition Mechanisms Involving this compound

Chiral recognition is a fundamental process in biology and chemistry, where one chiral molecule interacts differently with the enantiomers of another. This compound is a chiral molecule (the L-enantiomer is the naturally occurring form), and computational methods can be used to understand how it is recognized by other chiral entities, such as enzymes or chiral stationary phases in chromatography. researchgate.net

Molecular docking and MD simulations are the primary tools for studying these recognition mechanisms. researchgate.netucl.ac.uk Docking can be used to predict the preferred binding orientation of this compound in the active site of an enzyme or on the surface of a chiral selector. pensoft.net These programs use scoring functions to estimate the binding affinity of different poses, identifying the most stable complex.

Following docking, MD simulations can be used to refine the binding pose and to study the dynamics of the complex. acs.org The analysis of the simulation can reveal the specific intermolecular interactions—such as hydrogen bonds, salt bridges, π-π stacking (involving the indole and benzyl rings), and van der Waals interactions—that are responsible for the chiral discrimination. nih.gov By comparing the interactions and binding energies of the L- and D-enantiomers of tryptophan benzyl ester, a detailed understanding of the basis of chiral recognition can be achieved. This knowledge is crucial for designing enzymes with altered substrate specificity or for developing more effective chiral separation methods. researchgate.net

Industrial Scale Up and Process Optimization for H Trp Obzl.tosoh Synthesis

Challenges and Strategies in Large-Scale Manufacturing of H-Trp-Obzl.TosOH

The primary method for synthesizing this compound is the Fischer-Speier esterification of L-Tryptophan with benzyl (B1604629) alcohol, using p-toluenesulfonic acid (p-TsOH) as both a catalyst and the salt-forming agent. This is typically followed by crystallization to isolate the final product. While straightforward in principle, scaling this process introduces significant challenges.

Key Manufacturing Challenges:

Racemization Control: L-Tryptophan, like other amino acids, is chiral. Maintaining its enantiomeric purity is paramount. The acidic conditions and elevated temperatures required for esterification can lead to racemization at the α-carbon, rendering the product useless for stereospecific peptide synthesis. The choice of solvent and precise temperature control are critical to mitigate this risk. researchgate.netnih.gov

Efficient Water Removal: The esterification reaction is an equilibrium process that produces water as a byproduct. For large-scale production, efficient and continuous removal of this water is necessary to drive the reaction to completion and maximize yield. researchgate.netacs.org

Purification and Isolation: Achieving high purity for the final crystalline salt is a major challenge. The process must effectively remove unreacted L-Tryptophan, excess benzyl alcohol, catalyst residues, and any side products formed during the reaction. The crystallization step must be robust and reproducible to yield a product with the desired particle size, morphology, and purity. lboro.ac.uk

Solvent Selection and Handling: Historically, hazardous and now-banned solvents like benzene (B151609) or carbon tetrachloride were used to azeotropically remove water. researchgate.netnih.gov Identifying and implementing safer, environmentally friendly, and effective "green" solvents is a key challenge in modern manufacturing.

Strategies for Robust Large-Scale Synthesis:

To overcome these challenges, manufacturers employ several strategic approaches:

Azeotropic Reflux with Green Solvents: A Dean-Stark apparatus is commonly used in large reactors to continuously remove water via azeotropic distillation. The selection of a suitable solvent is a critical strategic decision. Green solvents like cyclohexane (B81311) have proven effective, as they form an azeotrope with water and have a boiling point low enough to prevent significant racemization, unlike higher-boiling solvents such as toluene (B28343). researchgate.netnih.govacs.org

Optimized Reaction Conditions: Extensive process development is undertaken to define optimal parameters, including the molar ratios of reactants (L-Tryptophan, benzyl alcohol, p-TsOH), catalyst loading, reaction temperature, and reaction time. The goal is to find a balance that ensures a high conversion rate while minimizing impurity formation. scirp.org

Controlled Crystallization: The final isolation step is meticulously controlled. This involves defining the optimal solvent/anti-solvent system (e.g., using ethyl acetate (B1210297) or isopropyl alcohol to induce precipitation), cooling profile, and agitation rate. researchgate.netacs.org This control ensures consistent product quality and physical properties, which are important for downstream handling and processing.

| Solvent | Status | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Benzene | Banned/Hazardous | Effective azeotrope formation | Carcinogenic, high toxicity | researchgate.netnih.gov |

| Carbon Tetrachloride | Banned/Hazardous | Effective azeotrope formation | High toxicity, ozone-depleting | researchgate.netnih.gov |

| Toluene | Usable with caution | Good azeotrope formation | High boiling point can promote racemization | researchgate.netnih.gov |

| Cyclohexane | Green Alternative | Effective azeotrope, lower boiling point, reduced racemization risk | Lower solvency for some reactants might require process adjustments | researchgate.netacs.org |

| 2-Methyltetrahydrofuran (B130290) (Me-THF) | Green Alternative | Derived from renewable resources, effective azeotrope | Potential for peroxide formation, higher cost | nih.gov |

Process Analytical Technologies (PAT) for In-Process Control and Quality Assurance of this compound Production

To ensure robust and reproducible manufacturing, the pharmaceutical and fine chemical industries increasingly rely on Process Analytical Technology (PAT). PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comakjournals.com For the synthesis of this compound, PAT tools are invaluable for monitoring and controlling both the esterification and crystallization stages in real time.

PAT Applications in Esterification:

Real-time Reaction Monitoring: In-situ spectroscopic probes, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy, can be inserted directly into the reaction vessel. researchgate.netwiley.com These tools monitor the concentration of key species by tracking their unique vibrational fingerprints. This allows operators to:

Observe the consumption of L-Tryptophan.

Track the formation of the L-Tryptophan benzyl ester product.

Determine the precise endpoint of the reaction, avoiding prolonged exposure to heat and acid that could cause degradation or racemization.

PAT Applications in Crystallization:

The crystallization of the tosylate salt is a critical step that defines the purity and physical characteristics of the final product. PAT provides a window into this process, transforming it from a "black box" operation into a scientifically controlled one. sailife.com

Supersaturation and Yield Monitoring: ATR-FTIR or ATR-UV/Vis probes can measure the concentration of the dissolved product in the mother liquor in real time. lboro.ac.ukresearchgate.net This information is used to construct solubility curves and determine the metastable zone width (MSZW), which are fundamental for designing a controlled and repeatable crystallization process. lboro.ac.ukresearchgate.net

Crystal Size and Count Analysis: Focused Beam Reflectance Measurement (FBRM) is a probe-based technology that tracks the size and number of crystals as they form and grow. sailife.comresearchgate.net By monitoring the chord length distribution, operators can control the final particle size distribution, which is crucial for filtration, drying, and dissolution properties.

Crystal Morphology and Habit Visualization: Particle Vision and Microscopy (PVM) probes provide high-resolution images of the crystals directly from the vessel. sailife.com This allows for the real-time detection of undesirable phenomena such as "oiling out" (where the product separates as a liquid instead of a solid) or the formation of undesired crystal shapes (habits).

Polymorph and Salt Formation Monitoring: Raman spectroscopy is highly sensitive to changes in the solid state. It can be used to confirm that the correct tosylate salt is forming and to detect any unwanted polymorphic transformations during the crystallization process. researchgate.netacs.org

By integrating these PAT tools, manufacturers can implement a Quality by Design (QbD) approach, leading to a deeper process understanding, enhanced control, reduced batch-to-batch variability, and consistent product quality. researchgate.netsailife.com

| PAT Tool | Manufacturing Step | Parameter Monitored | Benefit | Reference |

|---|---|---|---|---|

| ATR-FTIR / Raman Spectroscopy | Esterification | Concentration of reactants and product | Real-time kinetics, endpoint determination, impurity detection | researchgate.netwiley.com |

| ATR-UV/Vis / ATR-FTIR | Crystallization | Solute concentration (supersaturation) | Defines solubility/MSZW for robust process design | lboro.ac.ukresearchgate.net |

| Focused Beam Reflectance Measurement (FBRM) | Crystallization | Crystal size and population density | Control of final particle size distribution | sailife.comresearchgate.net |

| Particle Vision and Microscopy (PVM) | Crystallization | Particle shape and morphology | Real-time detection of oiling out or incorrect crystal habit | sailife.com |

| Raman Spectroscopy | Crystallization | Solid form (salt, polymorph) | Ensures correct salt formation and polymorphic form | researchgate.netacs.org |

Economic and Sustainability Aspects of Industrial this compound Synthesis

The economic viability and environmental footprint are critical considerations in the commercial manufacturing of any chemical, including this compound. These two aspects are often intertwined, as more sustainable processes can lead to significant cost savings.

Economic Considerations:

Cost of Goods (COGS): The primary drivers of the manufacturing cost are raw materials, solvents, and energy.

Raw Materials: The price of high-purity L-Tryptophan, benzyl alcohol, and p-toluenesulfonic acid constitutes a major portion of the final product cost. sourcifychina.compmarketresearch.com Sourcing these materials from reliable, cost-effective suppliers is crucial.

Solvents: Solvents are used in large quantities for the reaction, product isolation, and equipment cleaning. The costs of purchasing, handling, and disposing or recycling these solvents are significant. crbgroup.com

Energy: Energy is required for heating the reaction to reflux, as well as for distillation, crystallization, and drying operations.

Process Efficiency and Throughput: Maximizing reaction yield and process throughput directly reduces the cost per kilogram of the product. crbgroup.com A well-optimized process with minimal batch failures is essential for profitability.

Capital Expenditure: The initial investment in large-scale reactors, distillation columns, crystallizers, and PAT instrumentation represents a significant capital expenditure.

Sustainability and Green Chemistry:

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. greentech.frrsc.org

Solvent Replacement: The most significant green improvement in this compound synthesis has been the move away from toxic and environmentally harmful solvents like benzene to safer alternatives such as cyclohexane and Me-THF. researchgate.netnih.gov

Energy Efficiency: Exploring more energy-efficient technologies, such as improved heat integration in the plant or alternative heating methods, can reduce the carbon footprint of the manufacturing process. scirp.org

| Driver | Economic Impact | Sustainability Impact | Optimization Strategy |

|---|---|---|---|

| Raw Material Cost | High (major component of COGS) | Medium (depends on source sustainability) | Strategic sourcing, improve yield to reduce consumption |

| Solvent Usage | High (purchase and disposal/recycling costs) | High (waste generation, EHS concerns) | Use greener solvents, implement solvent recycling |

| Process Yield | High (directly impacts cost/kg) | High (higher yield means less waste) | Process optimization via DoE and PAT |

| Energy Consumption | Medium (contributes to operational cost) | Medium (carbon footprint) | Process intensification, heat integration |

| Waste Generation | Medium (disposal costs) | High (environmental impact) | Yield optimization, solvent recycling |

Future Research Directions and Uncharted Territories for H Trp Obzl.tosoh

Exploration of Novel and Sustainable Synthetic Routes for H-Trp-Obzl.TosOH

The traditional synthesis of amino acid benzyl (B1604629) esters, known as the Fischer-Speier esterification, has historically relied on hazardous solvents and conditions that pose environmental risks and can compromise the chemical integrity of the product. nih.govresearchgate.net Future research is intensely focused on developing greener, more sustainable methods that offer high yields and purity while minimizing environmental impact and preventing undesirable side reactions like racemization. spirochem.com

Key areas of exploration include:

Green Solvents: The use of hazardous solvents such as benzene (B151609), carbon tetrachloride, and chloroform (B151607) is being phased out. researchgate.netresearchgate.net While alternatives like toluene (B28343) can cause racemization due to high boiling points, research has identified more suitable green solvents. nih.govresearchgate.net 2-Methyltetrahydrofuran (B130290) (Me-THF), a bio-based ether, has emerged as a promising solvent, enabling the synthesis of this compound in good yield and high enantiomeric purity. nih.govresearchgate.net

Catalytic Systems: Novel catalytic methods are being investigated to replace harsh reagents like thionyl chloride, which produce significant toxic waste. google.com One such advanced method involves using metal chlorides as catalysts, which facilitate the esterification of tryptophan with benzyl alcohol under milder conditions, leading to higher conversion rates and simpler, more environmentally friendly post-treatment processes. google.com

Process Optimization: A systematic approach, often termed "route scouting," is being applied to evaluate and prioritize synthetic pathways based on cost, safety, scalability, and sustainability. spirochem.com This includes exploring novel chemical transformations and modern technologies to create more efficient and eco-friendly manufacturing processes for key intermediates like this compound. spirochem.com

| Synthetic Route | Traditional Solvents/Reagents | Sustainable Alternatives | Key Advantages of Sustainable Routes | References |

| Fischer-Speier Esterification | Benzene, Carbon Tetrachloride, Toluene | 2-Methyltetrahydrofuran (Me-THF), Cyclohexane (B81311) | Avoids hazardous solvents, reduces racemization risk, improves enantiomeric purity. | nih.govresearchgate.netresearchgate.net |

| Catalysis | Thionyl Chloride (SOCl₂) | Metal Chlorides | Eliminates toxic chlorinating agents, reduces waste, simplifies post-processing, suitable for industrial scale-up. | google.com |

Expanding the Scope of this compound in Biocatalysis and Enzymatic Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, utilizing enzymes to perform highly specific transformations under mild conditions. mt.com The integration of this compound and its derivatives into enzymatic processes is a burgeoning field with significant potential.

Future research in this area includes:

Enzyme-Mediated Peptide Synthesis: Enzymes like papain and α-chymotrypsin have been successfully used to catalyze the formation of peptide bonds. ru.nlnih.gov Studies have shown that amino acid benzyl esters, including derivatives of tryptophan, can act as effective substrates in these reactions. ru.nlru.nl The benzyl ester group in Z-Gly-OBn was found to be superior for papain-catalyzed dipeptide synthesis, highlighting the compatibility and potential of the OBn protecting group in biocatalytic systems. ru.nl

Enzymatic Modification and Glycosylation: The functionalization of amino acids using enzymes is a key area of interest. For example, β-galactosidase has been used for the transgalactosylation of serine and threonine derivatives protected with benzyl esters (e.g., N-Boc-Ser-OBzl). mdpi.com This demonstrates that enzymes can process complex, protected amino acids, opening the door for the enzymatic modification of H-Trp-Obzl to create novel glycoproteins or other conjugates. The presence of protecting groups is often essential for such reactions to proceed efficiently. mdpi.com

Novel Biocatalytic Cascades: The development of multi-enzyme cascade reactions, potentially combined with photochemistry (photo-biocatalytic cascades), represents a frontier in green chemistry. nih.gov These one-pot systems could enable the conversion of simple starting materials into complex tryptophan-containing molecules with high efficiency. Overcoming challenges such as enzyme-photocatalyst incompatibility is a key focus of current research. nih.gov The development of new enzyme classes, such as reductive aminases and engineered oxidases, further expands the toolbox for creating novel derivatives from tryptophan building blocks. nih.gov

| Enzyme Class | Application with Benzyl Ester Derivatives | Potential Future Direction | References |

| Proteases (e.g., Papain) | Synthesis of dipeptides using benzyl ester-protected amino acids as substrates. | Optimization for large-scale synthesis of specific peptide sequences. | ru.nlru.nl |

| Glycosidases (e.g., β-Galactosidase) | Transgalactosylation of N-protected amino acid benzyl esters (e.g., N-Boc-Ser-OBzl). | Synthesis of novel glycopeptides using H-Trp-Obzl as an acceptor substrate. | mdpi.com |

| Various (in cascades) | Integration into multi-step chemoenzymatic and photo-biocatalytic pathways. | Development of one-pot syntheses for complex drug candidates from H-Trp-Obzl. | nih.goventrechem.com |

Integration of this compound into Peptide-Mimetic and Drug Discovery Platforms

This compound is a fundamental building block in the development of new therapeutics, valued for its ability to introduce the tryptophan indole (B1671886) moiety into various molecular scaffolds. chemimpex.com Its future lies in its application in increasingly sophisticated drug design strategies, including peptide mimetics and late-stage functionalization.

Key areas of development are:

Peptidomimetics: These are compounds designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. nih.gov this compound can be used to incorporate the critical tryptophan pharmacophore into non-peptide backbones, such as cyclohexane frameworks, to create potent and orally active drug candidates. nih.govnih.gov

Branched and Cyclic Peptides: The benzyl ester functionality can serve as a chemical handle for creating complex peptide architectures. For instance, a side-chain benzyl ester can be converted to a hydrazide, enabling the synthesis of branched peptides through native chemical ligation. researchgate.net This strategy could be adapted to the tryptophan side chain or its backbone, using H-Trp-Obzl as a starting point for creating constrained peptides with improved therapeutic profiles. researchgate.netresearchgate.net

Late-Stage Functionalization: Modifying a peptide late in its synthesis is a powerful strategy for creating diverse libraries of drug candidates. nih.gov The benzyl ester of H-Trp-Obzl is compatible with many reaction conditions used for peptide synthesis, allowing for the selective modification of other parts of the molecule while the ester remains intact. kuleuven.be This chemical orthogonality is crucial for advanced drug discovery platforms, including display technologies that screen vast libraries of peptides for therapeutic potential. biochempeg.comrsc.org

Addressing Remaining Challenges in the Synthesis and Application of this compound Derivatives

Despite its wide utility, challenges remain in the synthesis and application of this compound and the peptides derived from it. Future research will focus on overcoming these hurdles to unlock its full potential.

The primary challenges include:

Racemization Control: A persistent challenge in the synthesis of amino acid esters is the prevention of racemization (loss of stereochemical purity), which can be induced by high temperatures or certain solvents. researchgate.net While green solvents like Me-THF have shown improvement, developing even more robust, racemization-free synthetic protocols remains a priority. nih.govresearchgate.net

Side-Chain Reactivity: The indole ring of tryptophan can undergo unwanted side reactions during peptide synthesis, such as tert-butylation under acidic conditions. kuleuven.bewiley-vch.de While modern methods show excellent chemoselectivity, the development of new protecting group strategies and reaction conditions that completely eliminate these side reactions is an ongoing goal. kuleuven.bewiley-vch.de

Solubility and Stability: Tryptophan and some of its derivatives can suffer from poor solubility, which can complicate their use in both chemical and enzymatic reactions, as well as in final drug formulations. mdpi.comresearchgate.net While the benzyl ester group generally improves solubility and stability, chemimpex.comnetascientific.com further derivatization or the use of novel formulation technologies, such as co-amorphous systems, may be necessary to address solubility limitations in specific applications. mdpi.comgoogle.com

Synthetic Complexity: The synthesis of complex peptides and peptidomimetics is an intricate process requiring careful orchestration of protecting groups and coupling reactions. wiley-vch.despbu.ru The formation of "difficult sequences" due to incomplete reactions remains a challenge. ub.edu Future work will involve designing more efficient solid-phase and solution-phase synthetic strategies and developing novel protecting groups that simplify these complex syntheses. ub.edu

Q & A

Basic: What are the established methods for synthesizing H-Trp-Obzl.TosOH with high purity?

Answer:

this compound is typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods . Key steps include:

- Protecting group strategy : The tryptophan (Trp) indole group may be protected with a formyl (For) group, while the carboxylate is activated as a benzyl ester (Obzl). Tosyl (Tos) groups are commonly used for amine protection.

- Coupling reactions : Use coupling agents like HBTU or DIC/HOBt for amide bond formation.

- Purification : Reverse-phase HPLC or recrystallization in solvents like ethanol/water mixtures ensures high purity (>95%) .

- Validation : Confirm structure via H/C NMR and mass spectrometry (MS). For example, Z-Trp-OBzl derivatives show characteristic aromatic proton shifts at δ 7.2–7.4 ppm in NMR .

Basic: How is the purity and stability of this compound assessed under laboratory conditions?

Answer:

- Purity analysis :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times and peak symmetry indicate purity.

- TLC : Monitor reaction progress using silica plates and UV visualization.

- Stability testing :

- Store at –20°C under inert atmosphere (argon) to prevent oxidation of the indole ring.

- Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products (e.g., free Trp or TosOH derivatives) .

Advanced: How can researchers resolve contradictions in reported solubility profiles of this compound across studies?

Answer:

Discrepancies often arise from variations in experimental conditions :

- Solvent polarity : Solubility in DMSO (dimethyl sulfoxide) vs. aqueous buffers (e.g., PBS) depends on ionization states. For example, TosOH’s sulfonic acid group enhances water solubility at pH > 4.

- Temperature effects : Measure solubility at 25°C vs. 37°C using gravimetric or UV-Vis methods.

- Impurity interference : Residual protecting groups (e.g., unremoved benzyl esters) alter solubility. Validate purity via elemental analysis .

- Standardized protocols : Adopt OECD guidelines for solubility testing to ensure reproducibility .

Advanced: What experimental strategies mitigate side reactions during this compound synthesis?

Answer:

Common side reactions include racemization and indole oxidation :

- Racemization prevention :

- Indole protection : Formyl (For) or tert-butyloxycarbonyl (Boc) groups prevent oxidation during synthesis.

- Reductive conditions : Add antioxidants (e.g., ascorbic acid) to reaction mixtures .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- H NMR: Aromatic protons (Trp and Obzl) appear at δ 7.1–7.5 ppm; TosOH’s methyl group resonates at δ 2.4 ppm.

- C NMR: Carbonyl carbons (C=O) appear at δ 170–175 ppm.

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H] for CHNOS requires m/z 493.18) .

- FT-IR : Peaks at 1650 cm (amide I) and 1540 cm (amide II) validate backbone structure .

Advanced: How should researchers design stability studies to evaluate this compound in biological assays?

Answer:

- Matrix compatibility : Test stability in cell culture media (e.g., DMEM + 10% FBS) at 37°C/5% CO.

- Time-course analysis : Sample at 0, 6, 12, 24, and 48 hours; quantify via LC-MS.

- Degradation pathways : Identify hydrolysis products (e.g., free Trp) using high-resolution MS.

- pH dependence : Compare stability at pH 2 (simulating gastric fluid) vs. pH 7.4 (physiological conditions) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine powders.

- Spill management : Neutralize acidic residues with sodium bicarbonate; collect waste in labeled containers.

- First aid : In case of eye contact, rinse with water for 15 minutes and seek medical attention .

Advanced: How can computational modeling aid in optimizing this compound’s pharmacokinetic properties?

Answer:

- Molecular dynamics (MD) simulations : Predict solubility and membrane permeability using software like GROMACS.

- Docking studies : Analyze interactions with target proteins (e.g., serotonin receptors) via AutoDock Vina.

- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .

Advanced: What methodologies validate the biological activity of this compound in vitro?

Answer:

- Dose-response assays : Use HEK293 or SH-SY5Y cells to measure IC/EC values.

- Control experiments : Include vehicle (DMSO) and positive controls (e.g., serotonin agonists).

- Signal normalization : Express activity relative to housekeeping genes (e.g., GAPDH) in qPCR studies .

Basic: How is this compound typically documented in chemical databases?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |